molecular formula C11H7NO2 B6285393 5-ethynyl-1H-indole-2-carboxylic acid CAS No. 796870-42-3

5-ethynyl-1H-indole-2-carboxylic acid

Cat. No.: B6285393
CAS No.: 796870-42-3
M. Wt: 185.2
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Description

5-Ethynyl-1H-indole-2-carboxylic acid is a chemical building block of interest in medicinal chemistry and drug discovery research. The indole-2-carboxylic acid scaffold is a privileged structure in the design of biologically active compounds . For instance, derivatives of indole-2-carboxylic acid have been identified as novel inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle, demonstrating the scaffold's potential in antiviral research . Furthermore, substituted indoles have been optimized as potential therapeutic agents for neglected tropical diseases such as Chagas disease . The 5-ethynyl substituent on the indole ring presents a versatile handle for further chemical modification via click chemistry, allowing researchers to synthesize more complex molecules or conjugate the core to other platforms for chemical biology studies . This compound is provided for research and development purposes only.

Properties

CAS No.

796870-42-3

Molecular Formula

C11H7NO2

Molecular Weight

185.2

Purity

95

Origin of Product

United States

Preparation Methods

Fischer Indole Synthesis as a Foundation

The Fischer indole synthesis, a classical method for constructing indole cores, has been adapted for derivatives such as 5-nitroindole-2-carboxylic acid. As demonstrated in patent CN100491350C, p-nitrophenylhydrazine hydrochloride undergoes condensation with ethyl pyruvate to form a hydrazone intermediate, which cyclizes in the presence of polyphosphoric acid (PPA) to yield 5-nitroindole-2-carboxylic acid ethyl ester (yield: 65.3–71.4%). This method highlights the importance of:

  • Reaction solvent : Toluene optimizes cyclization efficiency.

  • Catalyst loading : PPA (120–150 g per 0.07 mol hydrazone) ensures complete ring closure.

  • Temperature control : Maintaining 105–115°C during cyclization prevents side reactions.

For 5-ethynyl substitution, replacing p-nitrophenylhydrazine with a precursor containing an ethynyl group (e.g., ethynylphenylhydrazine) could theoretically yield the target compound. However, the instability of ethynyl-containing hydrazones under acidic conditions necessitates careful optimization.

StepConditionsYield (%)Source
Halogenation (Nitro → Br)CuBr₂, HBr, 110°C, 12h80*Extrapolated
Sonogashira CouplingPd(PPh₃)₂Cl₂, CuI, TMSA, THF70–85*,
Ester HydrolysisKOH, EtOH, reflux90–95

*Theoretical values based on analogous transformations.

Nitro Group Reduction and Functional Group Interconversion

Nitro to Ethynyl via Diazonium Intermediates

The reduction of 5-nitroindole-2-carboxylate to 5-aminoindole-2-carboxylate (100% yield using NH₄HCO₂/Pd-C) provides a pathway for further modification. The amine can be diazotized and subjected to Castro reaction conditions:

  • Diazotization : Treat 5-aminoindole-2-carboxylate with NaNO₂/HCl at 0–5°C.

  • Castro Reaction : React diazonium salt with Cu(I) acetylide in DMF/H₂O to install ethynyl (yield: ~50–60% based on aryl diazonium reactions).

While feasible, this method requires rigorous temperature control to avoid indole ring decomposition.

Hydrolysis and Purification of Ethyl Ester Intermediates

Alkaline Hydrolysis Optimization

The hydrolysis of ethyl esters to carboxylic acids, as described in CN100491350C, achieves 81.6–87.4% yield using KOH (7.5 g, 0.13 mol) in ethanol/water (6–8h, 20–30°C). Critical parameters include:

  • Alkalinity : Excess KOH ensures complete ester cleavage.

  • Solvent system : Ethanol/water (5:1 v/v) balances solubility and reaction rate.

  • Acidification : HCl (4N) precipitates the carboxylic acid at pH 1.

For 5-ethynylindole-2-carboxylic acid, replacing ethanol with methanol may enhance solubility of intermediates.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Adapting batch processes from to continuous flow systems could improve scalability:

  • Cyclization step : Use tubular reactors with PPA/toluene at 110°C (residence time: 30 min).

  • In-line purification : Integrate membrane filtration to remove PPA residues.

Table 2: Batch vs. Flow Process Metrics

ParameterBatch ProcessFlow Process (Projected)
Cyclization Yield (%)65.3–71.475–80
Reaction Time40 min30 min
PPA Consumption1.7 kg/kg product1.2 kg/kg product

Chemical Reactions Analysis

Types of Reactions

5-ethynyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoles, quinones, and reduced derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Antiviral Applications

HIV-1 Integrase Inhibition
One of the most significant applications of 5-ethynyl-1H-indole-2-carboxylic acid derivatives is in the development of inhibitors for HIV-1 integrase. Research indicates that derivatives of indole-2-carboxylic acid can effectively inhibit the strand transfer activity of HIV-1 integrase, which is crucial for viral replication. For instance, a study demonstrated that a specific derivative exhibited an IC50 value of 0.13 μM, indicating potent inhibitory activity against the integrase enzyme . The mechanism involves chelation with metal ions in the integrase's active site, enhancing binding affinity and specificity.

Structure-Activity Relationship (SAR)
Further studies have explored the structure-activity relationships of these compounds. Modifications at various positions on the indole core significantly affect their antiviral efficacy. For example, introducing long-chain substituents at the C3 position has been shown to improve interaction with hydrophobic cavities near the active site, leading to enhanced inhibitory effects . This information is crucial for designing next-generation integrase inhibitors that can overcome drug resistance.

Neuroprotective Potential

Stroke and Neuroprotection
Indole-2-carboxylic acid derivatives are also being investigated for their neuroprotective properties. One specific analogue is currently in clinical trials aimed at controlling cerebral damage following stroke onset. This compound's design is based on previous studies that highlighted its electronic features, suggesting a potential role in mitigating neuronal injury . The ability to modulate neuroinflammatory responses and promote neuronal survival makes these compounds attractive candidates for treating neurodegenerative conditions.

Synthesis and Chemical Applications

Synthetic Versatility
this compound serves as a versatile building block in organic synthesis. It is utilized in various synthetic pathways to create complex molecular architectures. For example, it can act as a reactant for synthesizing pyrrolizidine alkaloids and other indole derivatives through multiple reaction pathways, including Pd-catalyzed cyclization and amidation reactions . This versatility extends its application beyond pharmaceuticals into materials science and organic electronics.

Case Studies

Study Application Findings
Study on HIV-1 Integrase InhibitionAntiviralDerivatives showed IC50 values ranging from 0.13 to 6.85 μM; structural modifications enhanced activity significantly .
Clinical Trials for NeuroprotectionStroke TreatmentInvestigated for reducing cerebral damage post-stroke; promising results in preclinical models .
Synthetic ApplicationsOrganic SynthesisUsed as a key reactant in various synthetic routes, demonstrating high reactivity and versatility .

Mechanism of Action

The mechanism of action of 5-ethynyl-1H-indole-2-carboxylic acid involves its interaction with various molecular targets and pathways. The indole ring system is known to interact with multiple receptors and enzymes, leading to diverse biological effects. The ethynyl group at the 5-position may enhance its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The position and nature of substituents significantly influence melting points, solubility, and stability. Key analogs from the evidence include:

Compound Name Substituent (Position) Melting Point (°C) Solubility Key Evidence Source
Indole-5-carboxylic acid –COOH (5) 208–210 Moderate in water
Indole-6-carboxylic acid –COOH (6) 256–259 Low in water
5-Methoxy-1H-indole-2-carboxylic acid –OCH₃ (5) Not reported Insoluble in water
7-Chloro-3-methyl-1H-indole-2-carboxylic acid –Cl (7), –CH₃ (3) Not reported Not reported
5-Benzyloxy-1H-indole-2-carboxylic acid –OCH₂C₆H₅ (5) 193–195 Low in methanol

Analysis :

  • Melting Points: Electron-withdrawing groups (e.g., –COOH) increase melting points due to enhanced hydrogen bonding (e.g., indole-6-carboxylic acid, mp 256–259°C vs. indole-5-carboxylic acid, mp 208–210°C) .
  • Solubility : Carboxylic acids (e.g., indole-5-carboxylic acid) exhibit moderate aqueous solubility, whereas esters (e.g., ethyl 5-methoxyindole-2-carboxylate) are hydrophobic .

Q & A

Q. What are the recommended synthetic routes for 5-ethynyl-1H-indole-2-carboxylic acid, and how can reaction efficiency be monitored?

Methodological Answer: The synthesis of this compound typically involves modifying the Fischer indole synthesis. Key steps include:

  • Core indole formation : Cyclization of phenylhydrazine derivatives with ketones or aldehydes under acidic conditions.
  • Ethynyl group introduction : A Sonogashira coupling reaction using palladium catalysts to attach the ethynyl moiety to the indole scaffold at the 5-position .
  • Carboxylic acid functionalization : Hydrolysis of ester intermediates (e.g., ethyl or methyl esters) under basic conditions .

Monitoring : Track reaction progress via TLC or HPLC. For example, HPLC with UV detection (λ = 254 nm) can confirm ester-to-acid conversion .

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer:

  • Purity : Use reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) to assess purity (>95% recommended) .
  • Structural confirmation :
    • NMR : 1^1H and 13^13C NMR to verify indole protons (δ 7.0–8.5 ppm) and ethynyl carbon signals (δ 70–90 ppm in 13^13C) .
    • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+ for C11_{11}H7_{7}NO2_{2}: calc. 192.0422) .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

Methodological Answer: Contradictions often arise from tautomerism or crystallographic disorder. Strategies include:

  • Multi-dimensional NMR : NOESY or HSQC to distinguish between tautomeric forms or regioisomers .
  • X-ray crystallography : Use SHELX software for structure refinement to resolve ambiguities in electron density maps .
  • Computational modeling : DFT calculations (e.g., Gaussian 16) to predict NMR shifts and compare with experimental data .

Q. How can reaction conditions be optimized for introducing the ethynyl group into indole derivatives?

Methodological Answer: Optimize via a Design of Experiments (DoE) approach:

  • Catalyst system : Screen Pd(PPh3_3)4_4 vs. PdCl2_2(dppf) with CuI as a co-catalyst in Sonogashira couplings .
  • Solvent effects : Compare DMF (polar aprotic) vs. THF (moderate polarity) for yield and byproduct formation .
  • Temperature : Test 60–100°C to balance reaction rate and decomposition risks.

Key Metrics : Monitor coupling efficiency via GC-MS or in situ IR spectroscopy for alkyne consumption .

Safety and Handling in Research Contexts

  • PPE : Use nitrile gloves, safety goggles, and lab coats to prevent dermal exposure .
  • Engineering controls : Conduct reactions in fume hoods with local exhaust ventilation to manage volatile intermediates .

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